

# What are the known acquired resistance mechanisms to Zoligratinib?

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## Compound Focus: Zoligratinib

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The primary mechanism of acquired resistance to **Zoligratinib**, as with other ATP-competitive FGFR inhibitors, is the emergence of secondary mutations in the kinase domain of the FGFR2 gene [1] [2]. The table below summarizes the key resistance mutations identified.

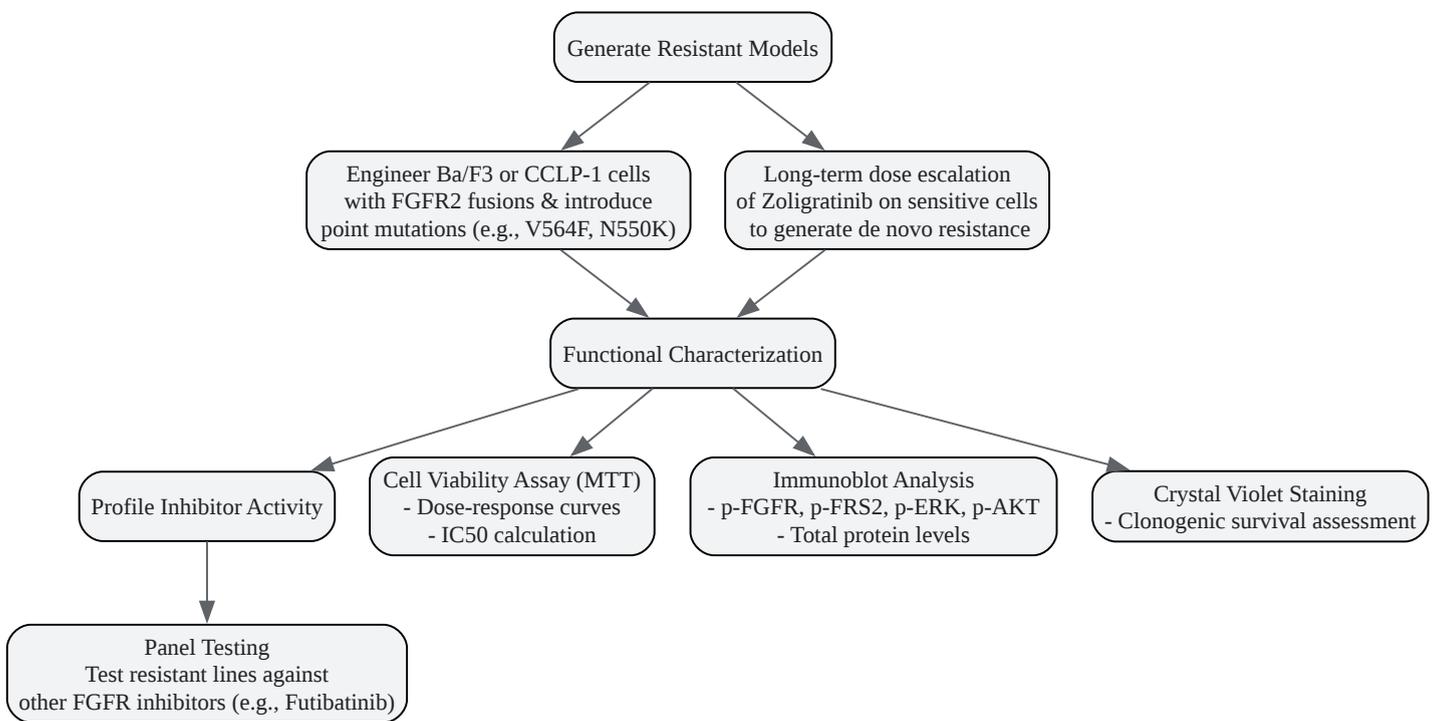
Mutation	Domain/Location	Functional Role & Mechanism of Resistance
V564F	Kinase Domain	<b>Gatekeeper</b> mutation; sterically hinders inhibitor binding [2].
N550K/H	Kinase Domain	Disrupts the " <b>molecular brake</b> " that auto-inhibits kinase activity, leading to constitutive activation [1] [2].
E565A	Kinase Domain	Upregulates the <b>PI3K/AKT/mTOR</b> signaling pathway, a key survival bypass mechanism [2].
L617V	Kinase Domain	Reported in clinical cases of resistance to Zoligratinib [1].
K659E	Kinase Domain	Activating mutation (hotspot) that can drive resistance [3].

Secondary FGFR2 kinase domain mutations were detected in **60%** (49 out of 82) of FGFR2-altered cholangiocarcinoma patients who progressed on FGFR inhibitor therapy, with N550 and V565 (also known as V564) being the most common [1] [4].

## How can I experimentally investigate these resistance mechanisms?

To model and study these resistance mechanisms in the lab, you can use the following established experimental workflows.

### Diagram: Experimental Workflow for Investigating Zoligratinib Resistance



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## Detailed Experimental Protocols

### 1. Generating Zoligratinib-Resistant Models

- **Engineered Cell Lines:** Introduce FGFR2 resistance mutations (e.g., V564F, N550K) into FGFR2 fusion-positive cell models (like CCLP-1 cholangiocarcinoma cells) using site-directed mutagenesis. Retroviral or lentiviral transduction can be used for stable expression [1].
- **\*De Novo\* Resistance:** Develop resistance by chronically exposing a sensitive, FGFR2-dependent cell line (e.g., a Ba/F3 cell line engineered to express an FGFR2 fusion) to increasing concentrations of **Zoligratinib** over several months until resistant clones emerge [2].

## 2. Cell Viability and Proliferation Assays

- **Purpose:** To confirm and quantify the level of resistance.
- **Protocol:**
  - Seed cells (e.g., 3,000 cells/well in a 96-well plate) and allow them to adhere overnight [1].
  - Treat with a 9-point concentration range of **Zoligratinib** for 72 hours.
  - Measure cell viability using an MTT assay or similar (e.g., CellTiter-Glo).
  - Generate dose-response curves and calculate IC<sub>50</sub> values using software like GraphPad Prism with a 3-parameter dose-response model [1].

## 3. Immunoblot Analysis for Signaling Pathways

- **Purpose:** To determine if the resistance mutation restores downstream signaling despite the presence of the inhibitor.
- **Protocol:**
  - Lyse snap-frozen tumor tissues or cells harvested after drug treatment. Use a homogenizer for tissues [1].
  - Resolve proteins by SDS-PAGE and transfer to a membrane.
  - Probe with antibodies against:
    - **Phospho-proteins:** p-FGFR, p-FRS2 $\alpha$ , p-ERK1/2, p-AKT (to assess pathway reactivation).
    - **Total proteins:** Total FGFR2, ERK, AKT (as loading controls).
  - Visualize using a chemiluminescence detection system [1].

# What are the potential strategies to overcome this resistance?

Research suggests several strategies to combat resistance driven by secondary FGFR2 mutations:

- **Use Irreversible (Covalent) FGFR Inhibitors:** The covalent inhibitor **Futibatinib (TAS-120)** has shown clinical activity in overcoming resistance to ATP-competitive inhibitors like **Zoligratinib**. It

forms a permanent bond with a conserved cysteine (C492) in the FGFR2 P-loop, allowing it to inhibit several mutants that cause resistance to reversible inhibitors [1] [2].

- **Develop Next-Generation Inhibitors:** The field is moving towards developing inhibitors that can specifically target the full spectrum of resistance mutations, including gatekeeper variants [1] [5].
- **Explore Combination Therapies:** Combining FGFR inhibitors with agents that block bypass survival pathways (e.g., MEK or PI3K inhibitors) may help overcome or delay the emergence of resistance [6] [2].
- **Investigate Novel Modalities:** Approaches like **PROTACs** (Proteolysis Targeting Chimeras) are being explored to degrade FGFR1/2 proteins entirely, which could potentially circumvent resistance caused by kinase mutations [3].

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